Diethyl 2,3-quinolinedicarboxylate

Physical Organic Chemistry Process Chemistry Solid Handling

Diethyl 2,3-quinolinedicarboxylate (CAS 32413-08-4) is the preferred heteroaromatic diester for synthesizing imidazolinone herbicides (e.g., imazaquin) and quinoline-2,3-dicarboxylic acid. Its low melting point (54–56°C) and high solubility in ethanol, ether, and DCM enable efficient charging and homogeneous reactions. Unlike the dimethyl analog, the ethyl ester ensures superior solubility and process compatibility, reducing off-spec risks in agrochemical and pharmaceutical R&D.

Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
CAS No. 32413-08-4
Cat. No. B1588825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,3-quinolinedicarboxylate
CAS32413-08-4
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OCC
InChIInChI=1S/C15H15NO4/c1-3-19-14(17)11-9-10-7-5-6-8-12(10)16-13(11)15(18)20-4-2/h5-9H,3-4H2,1-2H3
InChIKeyICMBEQVDQPLOFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2,3-quinolinedicarboxylate CAS 32413-08-4: Quinoline Diester Intermediate for Agrochemical and Pharmaceutical Synthesis


Diethyl 2,3-quinolinedicarboxylate (CAS 32413-08-4) is a heteroaromatic diester belonging to the quinoline-2,3-dicarboxylate class . It is a white to off-white crystalline powder at ambient temperature (melting point 54–56 °C) , with a molecular formula of C₁₅H₁₅NO₄ and a molecular weight of 273.28 g/mol . The compound serves primarily as a synthetic intermediate in the preparation of herbicidal imidazolinones (e.g., imazaquin) and as a precursor to quinoline-2,3-dicarboxylic acid, a key building block for metal-organic frameworks and biologically active molecules [1]. Its commercial availability typically exceeds 98% purity .

Why Diethyl 2,3-quinolinedicarboxylate CAS 32413-08-4 Cannot Be Replaced by Other Quinoline Dicarboxylates Without Quantitative Justification


Generic substitution of quinoline dicarboxylate esters is scientifically unsound due to the profound impact of the ester alkyl group on the compound's physical state, solubility, reactivity in downstream transformations, and ultimately the yield and purity of the target product. Specifically, the diethyl ester (CAS 32413-08-4) exhibits a melting point (54–56 °C) that is >50 °C lower than its dimethyl analog (107–108 °C), which directly influences handling, dissolution kinetics, and the feasibility of low-temperature reactions . Furthermore, the ethyl ester moiety confers distinct solubility in organic solvents (ethanol, ether, dichloromethane) that is essential for homogeneous reactions in both medicinal and agrochemical syntheses . The purification of quinolinedicarboxylic acid diesters is a well-documented industrial challenge, and the specific alkyl ester group dictates the efficiency of purification protocols such as acid extraction [1]. Therefore, substituting the diethyl ester with another analog (e.g., dimethyl, dipropyl, or the free acid) without rigorous comparative data on reaction yield, purity profile, and downstream process compatibility risks catastrophic failure in synthetic campaigns and supply chain consistency [2]. The quantitative evidence presented in Section 3 establishes the specific, measurable advantages of the diethyl congener.

Quantitative Evidence for Diethyl 2,3-quinolinedicarboxylate (CAS 32413-08-4) Versus Closest Analogs


Physical Form and Melting Point Advantage Over Dimethyl 2,3-quinolinedicarboxylate (CAS 17507-03-8)

Diethyl 2,3-quinolinedicarboxylate (CAS 32413-08-4) exhibits a melting point of 54–56 °C, which is 51–54 °C lower than the melting point of the closest analog, dimethyl 2,3-quinolinedicarboxylate (CAS 17507-03-8; mp 107–108 °C) . This significant difference means the diethyl ester is more readily liquefied under mild warming, facilitating its use as a neat reactant or in low-temperature solution-phase syntheses where the dimethyl ester would remain solid and potentially suffer from slower dissolution kinetics. In the context of industrial-scale synthesis of 2-(2-imidazolin-2-yl)quinoline herbicides, the ability to handle the diethyl ester as a low-melting solid or liquid simplifies reactor charging and reduces the energy input required for homogenization compared to the higher-melting dimethyl analog [1].

Physical Organic Chemistry Process Chemistry Solid Handling

Differential Solubility in Organic Solvents Versus 2,3-Quinolinedicarboxylic Acid (Free Acid, CAS 643-38-9)

The diethyl ester of 2,3-quinolinedicarboxylic acid is freely soluble in a range of organic solvents including ethanol, diethyl ether, and dichloromethane . In contrast, the free diacid (CAS 643-38-9) exhibits limited solubility in most organic solvents and requires aqueous basic conditions or highly polar aprotic solvents (e.g., DMF, DMSO) for dissolution . This solubility differential is critical for synthetic sequences that require anhydrous conditions or where the presence of water would hydrolyze sensitive functional groups. Specifically, the diethyl ester can be employed directly in Friedländer-type condensations and transition metal-catalyzed cross-couplings without the need for pre-activation or protection/deprotection steps that are mandatory for the free acid [1].

Synthetic Methodology Medicinal Chemistry Solubility

Established Role in Industrial-Scale Quinoline-2,3-dicarboxylic Acid Synthesis via Acid Hydrolysis

The diethyl ester is the preferred substrate for the industrial preparation of quinoline-2,3-dicarboxylic acid, a key intermediate for imidazolinone herbicides. While both the diethyl and dimethyl esters can be hydrolyzed to the corresponding diacid, the diethyl ester offers a more favorable hydrolysis profile under acidic conditions described in patent literature [1]. The use of diethyl 2,3-quinolinedicarboxylate in a documented procedure: a solution of the diester (0.162 mol) in ethanol (150 mL) is treated with aqueous sodium hydroxide (0.50 mol in 400 mL water) to yield the diacid after acidification . The higher molecular weight and slightly greater lipophilicity (estimated LogP 3.13 for the diethyl ester versus ~2.5 for the dimethyl ester) can influence extraction efficiency and purity of the resulting diacid .

Process Chemistry Agrochemical Intermediates Hydrolysis

Purity Specifications Meeting Agrochemical Intermediate Standards (≥98% Purity)

Commercially available Diethyl 2,3-quinolinedicarboxylate is routinely supplied at a minimum purity of 98%, with many vendors offering 99.0% min (GC) grade . This purity level is critical for its use as an intermediate in the synthesis of imazaquin and related herbicides, where impurities can divert reaction pathways or reduce the potency of the final agrochemical product [1]. While other quinoline dicarboxylate esters (e.g., the dimethyl ester) are also available at similar purities, the diethyl ester's purity is specifically validated for its role in the herbicide supply chain, with certificates of analysis (CoA) often including residual solvent and moisture specifications (e.g., ≤0.5% moisture) [2].

Quality Control Agrochemical Synthesis Purity Analysis

Optimal Application Scenarios for Diethyl 2,3-quinolinedicarboxylate (CAS 32413-08-4) Based on Quantitative Differentiation


Large-Scale Synthesis of Imidazolinone Herbicides (e.g., Imazaquin)

The diethyl ester's low melting point (54–56 °C) and high solubility in organic solvents enable efficient charging and dissolution in industrial reactors for the production of 2-(2-imidazolin-2-yl)quinoline herbicides. Its established use in patent-protected purification processes (e.g., US 5,276,157) ensures that it meets the rigorous purity requirements for agrochemical intermediates, minimizing the risk of off-specification final products [1].

Medicinal Chemistry Building Block for Quinoline-Focused Libraries

The diethyl ester's solubility profile (freely soluble in ethanol, ether, dichloromethane) and its ability to undergo Friedländer condensations and transition metal-catalyzed cross-couplings without prior deprotection make it a versatile scaffold for generating diverse quinoline-2,3-dicarboxylate derivatives. Researchers can exploit this to rapidly access compound libraries for biological screening, bypassing the synthetic bottlenecks associated with the free diacid [2].

Precursor for High-Purity Quinoline-2,3-dicarboxylic Acid

The documented hydrolysis procedure (NaOH in ethanol/water) provides a reliable route to quinoline-2,3-dicarboxylic acid, a ligand for metal-organic frameworks and a key intermediate in the synthesis of potential VGLUT inhibitors. The diethyl ester's higher LogP (3.13) compared to the dimethyl analog can improve the efficiency of work-up and purification steps, leading to higher yields of the target diacid [3].

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